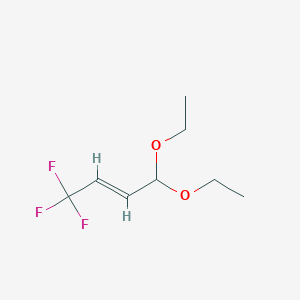

4,4-Diethoxy-1,1,1-trifluorobut-2-ene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluorinated organic compounds, such as "4,4-Diethoxy-1,1,1-trifluorobut-2-ene," are of interest due to their unique chemical and physical properties, including increased stability, lipophilicity, and potential for application in various industrial and pharmaceutical contexts.

Synthesis Analysis

The synthesis of fluorinated compounds often involves reactions with fluorinating agents or the transformation of available fluorinated precursors. For example, reactions of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with alkali metal salts of diethyl malonate lead to the formation of fluorinated organo alkali-metal complexes, showcasing a method to introduce fluorine into organic frameworks (Song et al., 2012).

Molecular Structure Analysis

Fluorinated compounds exhibit unique molecular structures due to the electronegativity and small size of the fluorine atom. Structural analyses, such as X-ray diffraction, provide insights into the arrangement of atoms and the impact of fluorine substitution on the molecular geometry.

Chemical Reactions and Properties

Fluorinated organics participate in various chemical reactions, including ene reactions and cycloadditions. For instance, trifluoronitrosomethane reacts with olefins to form N-alkenyl-N-trifluoromethylhydroxylamines, indicating the reactivity of fluorinated species towards nucleophilic and electrophilic agents (Barlow et al., 1980).

Physical Properties Analysis

The incorporation of fluorine atoms significantly influences the physical properties of organic compounds, such as boiling and melting points, solubility, and thermal stability. The presence of fluorine can enhance the stability and lipophilicity of molecules.

Chemical Properties Analysis

Fluorinated compounds often exhibit unique chemical properties, including resistance to hydrolysis, oxidation, and increased acidity of C-H bonds adjacent to fluorine atoms. These properties are leveraged in the design of materials and pharmaceuticals with enhanced performance and stability.

References

- (Song et al., 2012): Synthesis and structural analysis of fluorinated organo alkali-metal complexes.

- (Barlow et al., 1980): Ene reactions of trifluoronitrosomethane with olefins.

科学的研究の応用

Complex Synthesis

- Fluorinated Organo Alkali-Metal Complexes : A study by Song et al. (2012) revealed that 4-ethoxy-1,1,1-trifluorobut-3-en-2-one can react with alkali metal salts of diethyl malonate to form complexes, useful in the synthesis of fluorinated organo alkali-metal compounds (Song et al., 2012).

Chemical Reactions

- Homoallyl and Homocinnamyl Skeletons : Parrain et al. (1990) demonstrated that 1-tributylstannyl-4,4-diethoxy-but-1-ene, a derivative, reacts with palladium to transfer butenyl units onto various substrates, showing its versatility in chemical synthesis (Parrain et al., 1990).

- Trifluoroacetylketene O,N-acetals Synthesis : Bonacorso et al. (2009) synthesized trifluoroacetylketene O,N-acetals from 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one, which were then used to create various heterocyclic compounds (Bonacorso et al., 2009).

Synthesis of Heterocycles

- Trifluoromethylpyrroles and Related Heterocycles : Andrew and Mellor (2000) described the synthesis of intermediate 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones from 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one and α-aminoacids, leading to the creation of pyrroles and other bicyclic heteroaromatics (Andrew & Mellor, 2000).

- Polyfluorinated Heterocycles Synthesis : Martins et al. (2003) used 1,1,1-trifluoro-4,4-diethoxy-3-buten-2-one and its variants in the synthesis of various heterocycles such as pyrazoles and isoxazoles, demonstrating its utility in creating polyfluorinated compounds (Martins et al., 2003).

Synthesis of Trifluoromethyl-substituted Compounds

- Trifluoromethyl-substituted Arenes and Cyclohexenones : Bunescu et al. (2009) showed that the reaction of 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one with 1,3-bis(silyloxy)-1,3-butadienes in the presence of Lewis acids leads to the formation of various functionalized compounds, highlighting its role in synthesizing trifluoromethyl-substituted arenes and cyclohexenones (Bunescu et al., 2009).

Safety and Hazards

The safety information for “4,4-Diethoxy-1,1,1-trifluorobut-2-ene” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H227, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

特性

IUPAC Name |

(E)-4,4-diethoxy-1,1,1-trifluorobut-2-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3O2/c1-3-12-7(13-4-2)5-6-8(9,10)11/h5-7H,3-4H2,1-2H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDNOOLXDCTNTR-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C=CC(F)(F)F)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(/C=C/C(F)(F)F)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-4,4-diethoxy-1,1,1-trifluorobut-2-ene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2489809.png)

![1,7-dimethyl-8-(2-(4-(2-methylbenzyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489816.png)

![tert-butyl N-methyl-N-[4-(phenylamino)phenyl]carbamate](/img/structure/B2489820.png)

![N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2489823.png)

![3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid](/img/structure/B2489827.png)

![methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate](/img/structure/B2489832.png)